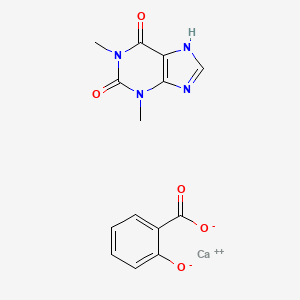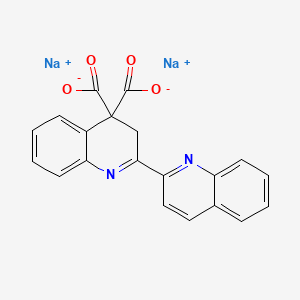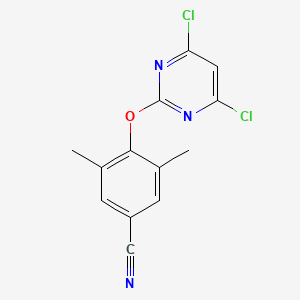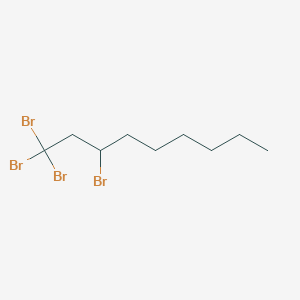
1,1,1,3-Tetrabromononane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3-Tetrabromononane is an organic compound with the molecular formula C9H16Br4 It is a brominated alkane, characterized by the presence of four bromine atoms attached to a nonane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1,3-Tetrabromononane can be synthesized through the bromination of nonane. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the nonane molecule.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,3-Tetrabromononane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) are employed.
Major Products
Substitution: Products include various substituted nonanes depending on the nucleophile used.
Reduction: Products include partially or fully de-brominated nonanes.
Elimination: Products include alkenes such as 1,1,3-tribromononene.
Applications De Recherche Scientifique
1,1,1,3-Tetrabromononane has several applications in scientific research:
Biology: Investigated for its potential effects on biological systems, including its role as a brominated flame retardant.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other brominated compounds.
Mécanisme D'action
The mechanism of action of 1,1,1,3-tetrabromononane involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3-Tetrabromopropane: Another brominated alkane with similar properties but a shorter carbon chain.
1,1,1,2-Tetrabromoethane: A brominated compound with different reactivity due to the presence of only two carbon atoms.
1,1,1,3,3-Pentabromopropane: A compound with an additional bromine atom, leading to different chemical behavior.
Uniqueness
1,1,1,3-Tetrabromononane is unique due to its specific bromination pattern and the length of its carbon chain. This combination of features gives it distinct chemical properties and reactivity compared to other brominated alkanes.
Propriétés
Numéro CAS |
1070-25-3 |
|---|---|
Formule moléculaire |
C9H16Br4 |
Poids moléculaire |
443.84 g/mol |
Nom IUPAC |
1,1,1,3-tetrabromononane |
InChI |
InChI=1S/C9H16Br4/c1-2-3-4-5-6-8(10)7-9(11,12)13/h8H,2-7H2,1H3 |
Clé InChI |
SJFNJMCYFVSADL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC(Br)(Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


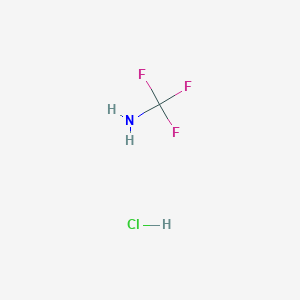
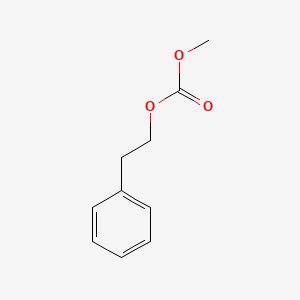

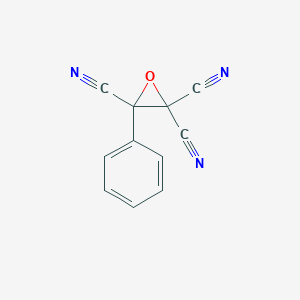
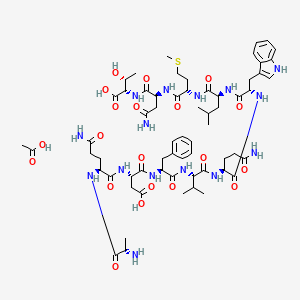
![(Z)-but-2-enedioic acid;[(1R,2R,4R)-2-[2-[3-(4,7-dimethoxy-1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-5-phenyl-2-bicyclo[2.2.2]oct-5-enyl] 2-methylpropanoate](/img/structure/B14751869.png)
![(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14751889.png)

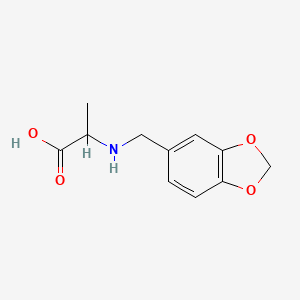
![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14751909.png)
